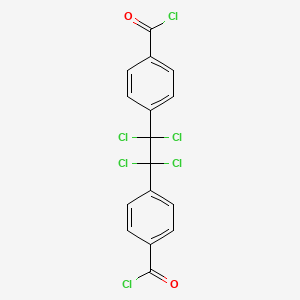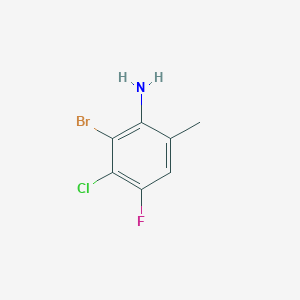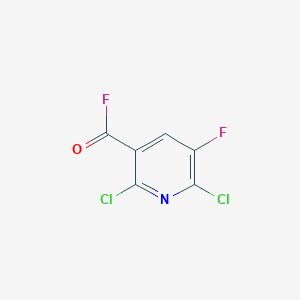
4-Trifluoromethylphenyl cyanoformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Trifluoromethylphenyl cyanoformate (4-TFMCF) is an organic compound that has been used in various scientific research applications. It is a cyanoformate ester, which is a derivative of cyanide and formic acid. 4-TFMCF has been used in various studies for its ability to act as a strong electrophile, its reactivity with various substrates, and its ability to form hydrogen bonds.
Aplicaciones Científicas De Investigación
4-Trifluoromethylphenyl cyanoformate has been used in various scientific research applications. It has been used in the synthesis of various compounds, such as N-aryl-N-alkyl-2-cyanoformates, N-aryl-2-cyanoformates, and N-alkyl-2-cyanoformates. 4-Trifluoromethylphenyl cyanoformate has also been used in the synthesis of various heterocyclic compounds, such as 1,4-dihydropyridines, 1-alkyl-2-aryl-4-cyanoformates, and 1-alkyl-2-aryl-4-cyanoformates. In addition, 4-Trifluoromethylphenyl cyanoformate has been used in the synthesis of various polycyclic compounds, such as 2-aryl-3-cyanoformates, 2-alkyl-3-cyanoformates, and 2-alkyl-3-aryl-4-cyanoformates.
Mecanismo De Acción
4-Trifluoromethylphenyl cyanoformate is an electrophilic reagent, meaning that it is capable of reacting with nucleophilic substrates. It is believed that 4-Trifluoromethylphenyl cyanoformate reacts with nucleophiles via a nucleophilic substitution reaction, in which the cyanoformate group is replaced by the nucleophile. This reaction is believed to occur via a two-step mechanism, in which the cyanoformate group is first attacked by the nucleophile, followed by the release of the leaving group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Trifluoromethylphenyl cyanoformate are not well understood. However, it is believed that 4-Trifluoromethylphenyl cyanoformate may have some effects on the body, as it is an electrophilic reagent. It is possible that 4-Trifluoromethylphenyl cyanoformate may interact with certain proteins or enzymes in the body, which could lead to changes in cell function or metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Trifluoromethylphenyl cyanoformate has several advantages for use in laboratory experiments. It is a relatively stable compound, meaning that it does not decompose easily. In addition, it is a relatively inexpensive reagent, making it an economical choice for laboratory experiments. Furthermore, it is a very reactive compound, meaning that it can be used in a variety of reactions. However, 4-Trifluoromethylphenyl cyanoformate also has some limitations. It is a very toxic compound, and it can be a potential health hazard if not handled properly. In addition, it is a strong acid, meaning that it can corrode certain metals or other materials.
Direcciones Futuras
There are several potential future directions for the use of 4-Trifluoromethylphenyl cyanoformate. One potential direction is to use 4-Trifluoromethylphenyl cyanoformate in the synthesis of other compounds, such as heterocyclic compounds and polycyclic compounds. Another potential direction is to use 4-Trifluoromethylphenyl cyanoformate in the synthesis of drugs or other therapeutic agents. Finally, 4-Trifluoromethylphenyl cyanoformate could be used in the development of new catalysts or reagents that could be used in various reactions.
Métodos De Síntesis
4-Trifluoromethylphenyl cyanoformate can be synthesized in a two-step process. The first step involves the reaction of trifluoromethylphenyl bromide with sodium cyanide to form 4-trifluoromethylphenyl cyanide. This reaction is carried out in an acidified solution of acetonitrile. The second step involves the reaction of the 4-trifluoromethylphenyl cyanide with formic acid to form 4-Trifluoromethylphenyl cyanoformate. This reaction is carried out in an aqueous solution of sodium hydroxide.
Propiedades
IUPAC Name |
[4-(trifluoromethyl)phenyl] cyanoformate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)6-1-3-7(4-2-6)15-8(14)5-13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBWRUKKNBMGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethylphenyl cyanoformate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)
![1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene](/img/structure/B6312692.png)

![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)







